molecular formula C15H14O B14123673 Cinnamyl phenyl ether CAS No. 16519-25-8

Cinnamyl phenyl ether

Cat. No.: B14123673
CAS No.: 16519-25-8
M. Wt: 210.27 g/mol
InChI Key: LLOUPYJHSJUFQI-JXMROGBWSA-N
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Description

[(1E)-3-phenoxyprop-1-en-1-yl]benzene is an organic compound with the molecular formula C15H14O It is characterized by a phenoxy group attached to a prop-1-en-1-yl group, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-3-phenoxyprop-1-en-1-yl]benzene typically involves the reaction of phenol with propenylbenzene under specific conditions. One common method is the electrophilic aromatic substitution, where phenol reacts with propenylbenzene in the presence of a catalyst such as aluminum chloride (AlCl3) to form the desired product .

Industrial Production Methods

On an industrial scale, the production of [(1E)-3-phenoxyprop-1-en-1-yl]benzene may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(1E)-3-phenoxyprop-1-en-1-yl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Br2, Cl2) with Lewis acids (AlCl3, FeCl3) as catalysts.

Major Products Formed

    Oxidation: Phenoxypropionic acid derivatives.

    Reduction: Phenoxypropane derivatives.

    Substitution: Halogenated phenoxyprop-1-en-1-ylbenzene derivatives.

Scientific Research Applications

[(1E)-3-phenoxyprop-1-en-1-yl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1E)-3-phenoxyprop-1-en-1-yl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

[(1E)-3-phenoxyprop-1-en-1-yl]benzene can be compared with other similar compounds such as:

Conclusion

[(1E)-3-phenoxyprop-1-en-1-yl]benzene is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and development in multiple fields.

Biological Activity

Cinnamyl phenyl ether (CPE) is an organic compound with the chemical formula C15_{15}H14_{14}O, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with CPE, including its antibacterial, cytotoxic, and potential therapeutic effects, supported by research findings and data tables.

1. Chemical Structure and Properties

This compound consists of a cinnamyl group (an allyl substituent) bonded to a phenyl ether. Its structure is pivotal in determining its reactivity and biological properties. The presence of both aromatic and aliphatic components allows for various interactions with biological targets.

2.1 Antibacterial Activity

Research indicates that CPE exhibits significant antibacterial properties. A study evaluated the antibacterial efficacy of various cinnamylated dihydrochalcones, including CPE, against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing that certain derivatives of CPE were particularly effective against S. aureus.

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
This compound2.6 - 11.6Inactive
Balsacone A5.0Inactive

The results indicated that while CPE was notably effective against S. aureus, it showed inactivity against E. coli, aligning with findings from other cinnamylated compounds .

2.2 Cytotoxicity

The cytotoxic effects of CPE were assessed using various human cell lines, including A-549 (lung cancer), DLD-1 (colon cancer), and WS-1 (normal skin fibroblasts). The half-maximal inhibitory concentration (IC50_{50}) values were calculated to determine the potency of CPE in inducing cytotoxicity.

Cell LineIC50_{50} (µM)
A-5492.2
DLD-1Not reported
WS-1Not cytotoxic

These findings suggest that while CPE has potential as an anticancer agent, further studies are needed to fully understand its effects on different cell types .

2.3 Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often attributed to the presence of phenolic structures within its molecular framework, allowing it to scavenge free radicals effectively.

The mechanisms underlying the biological activities of CPE involve several pathways:

  • Antibacterial Mechanism : The interaction of CPE with bacterial cell membranes may disrupt membrane integrity, leading to cell lysis.
  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins has been observed in related studies.
  • Antioxidant Mechanism : The ability to donate hydrogen atoms or electrons helps neutralize free radicals, thereby reducing oxidative damage .

4. Case Studies

Several studies have investigated the biological activity of cinnamyl derivatives:

  • Study on Antimicrobial Properties : A comprehensive evaluation demonstrated that cinnamyl phenyl ethers possess broad-spectrum antimicrobial activity, particularly against pathogenic bacteria like S. aureus.
  • Research on Cytotoxic Effects : An investigation into the cytotoxicity of various cinnamyl derivatives highlighted their potential as anticancer agents, specifically targeting lung and colon cancer cell lines .

5. Conclusion

This compound is a compound with promising biological activities, particularly in antibacterial and cytotoxic domains. Its structural characteristics contribute significantly to its efficacy against various pathogens and cancer cells. Future research should focus on elucidating the detailed mechanisms behind these activities and exploring potential therapeutic applications.

Properties

CAS No.

16519-25-8

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

[(E)-3-phenoxyprop-1-enyl]benzene

InChI

InChI=1S/C15H14O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-12H,13H2/b10-7+

InChI Key

LLOUPYJHSJUFQI-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=CC=C2

Origin of Product

United States

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